molecular formula C17H19NOS B2540238 N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 306732-10-5

N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B2540238
CAS No.: 306732-10-5
M. Wt: 285.41
InChI Key: NPPJUOHDIJHZOU-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a sulfanyl acetamide derivative characterized by a central acetamide backbone substituted with a 4-ethylphenyl group at the nitrogen atom and a 4-methylphenylthio (tolylsulfanyl) group at the sulfur atom. This compound belongs to a broader class of acetamide-based molecules, which are frequently explored for their biological activities, including enzyme inhibition, receptor modulation, and antimicrobial properties.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-3-14-6-8-15(9-7-14)18-17(19)12-20-16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPJUOHDIJHZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the reaction of 4-ethylphenylamine with 4-methylthiophenol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of acetamides, including N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, exhibit notable antibacterial properties. A study assessed the antibacterial efficacy of various synthesized compounds against strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated moderate inhibitory effects, with minimum inhibitory concentrations (MIC) reported in the range of 10-20 µM against several Gram-negative bacteria .

Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. In a study focusing on α-glucosidase and butyrylcholinesterase inhibition, several derivatives showed promising results, indicating that modifications to the acetamide structure can enhance inhibitory activity .

Biological Research

Structure-Activity Relationship Studies
Investigating the structure-activity relationships of this compound can lead to the identification of key structural features that contribute to its biological activity. By synthesizing various analogs, researchers can optimize pharmacological profiles for targeted therapeutic applications .

Cell Line Studies
In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Results indicate that certain derivatives exhibit selective cytotoxicity against specific cancer types, suggesting a potential role in cancer therapeutics .

Material Science

Electronic and Optical Properties
The unique chemical structure of this compound allows for exploration in material science applications. Its conjugated systems and heteroatoms may provide interesting electronic and optical properties suitable for developing new materials .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The characterization of synthesized compounds is crucial for confirming their structures and understanding their properties. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/EnzymeMIC (µM)Reference
This compoundAntibacterialE. coli10.31
This compoundEnzyme Inhibitionα-glucosidaseVaries
Derivative XCytotoxicityCancer Cell LinesVaries

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The sulfanyl group may interact with thiol-containing enzymes, while the acetamide moiety may form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs and Related Compounds

Positional Isomers: Para vs. Ortho Substitution

A key structural distinction arises in positional isomers. For example, N-(2-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide () differs only in the ethyl group’s position on the phenyl ring (ortho vs. para). Such differences can influence solubility, metabolic stability, and pharmacokinetics .

Triazole-Containing Analogs

Compounds like VUAA-1 and OLC-12 () incorporate triazole rings in place of the tolyl group. These triazole derivatives act as Orco agonists, critical for insect olfactory signaling. The absence of a triazole in the target compound suggests reduced complexity and molecular weight (MW: ~327 g/mol vs. ~400–450 g/mol for triazole analogs), which may enhance bioavailability but limit specificity for insect receptor targets.

Oxazole- and Oxadiazole-Containing Derivatives

iCRT3 () and CDD-934506 () feature oxazole and oxadiazole rings, respectively. These heterocycles confer rigidity and electronic effects, enhancing interactions with biological targets like β-catenin (iCRT3) or bacterial enzymes (CDD-934506). The target compound lacks such rings, simplifying synthesis but possibly reducing potency against specific pathways like Wnt/β-catenin signaling .

Halogen-Substituted Derivatives

Halogenated analogs, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (), demonstrate how electron-withdrawing groups (e.g., Cl) modulate electronic properties. The target compound’s 4-ethyl and 4-methyl groups are electron-donating, which may increase electron density at the aromatic rings, affecting binding to hydrophobic pockets in enzymes or receptors. Halogenation often improves metabolic stability and membrane permeability .

Complex Heterocyclic Systems

Compounds like N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide () and derivatives in incorporate fused heterocyclic systems. These structures exhibit higher molecular weights (>450 g/mol) and increased rigidity, which may enhance target specificity but reduce solubility.

Structural and Functional Data Table

Compound Name Key Substituents/Features Molecular Weight (g/mol) Notable Activities/Properties Reference
Target Compound 4-Ethylphenyl, 4-methylphenylthio ~327 N/A (Structural focus)
N-(2-ethylphenyl)-...acetamide (Isomer) 2-Ethylphenyl, 4-methylphenylthio ~327 Steric hindrance potential
VUAA-1 Triazole, 4-ethylphenyl ~433 Orco agonist (insect olfaction)
iCRT3 Oxazole, β-catenin inhibitor ~412 Wnt pathway inhibition
CDD-934506 Oxadiazole, 4-nitrophenyl ~405 Antimicrobial (Mycobacterium targets)
N-(4-chlorophenyl)-...acetamide 4-Chlorophenyl, diaminopyrimidine ~337 Crystallographic stability

Key Insights from Structural Comparisons

  • Bioavailability vs. Specificity : Simpler structures (e.g., target compound) may favor solubility and absorption, while complex heterocycles (e.g., triazoles, oxadiazoles) enhance target engagement at the cost of synthetic complexity.
  • Electronic Effects: Electron-donating groups (ethyl, methyl) vs. electron-withdrawing groups (Cl, NO₂) influence charge distribution, affecting interactions with polar or hydrophobic binding sites.
  • Steric Considerations : Para-substituted analogs generally offer better steric compatibility with protein active sites compared to ortho-substituted derivatives.

Biological Activity

N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H19NOS
  • Molecular Weight : 285.4 g/mol
  • CAS Number : [Not provided in search results]

The compound features an ethylphenyl group and a methylphenyl sulfanyl moiety, which contribute to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • The compound has been investigated for its effectiveness against various bacterial strains. In particular, it has shown promising results against Staphylococcus aureus and Salmonella typhi, comparable to standard antibiotics like ciprofloxacin .
    • A study on similar sulfanyl acetamides demonstrated significant antibacterial activity, suggesting that the sulfanyl group may play a crucial role in enhancing antimicrobial properties .
  • Anti-inflammatory Properties :
    • The compound is also being explored for its anti-inflammatory potential. Its mechanism may involve the inhibition of specific enzymes related to inflammatory pathways, thereby reducing inflammation .

The biological effects of this compound are thought to result from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as lipoxygenase or cyclooxygenase, leading to reduced production of pro-inflammatory mediators .
  • Binding Affinity : Molecular docking studies suggest that the compound can effectively bind to specific receptors or enzymes, modulating their activity and contributing to its therapeutic effects .

Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison with Ciprofloxacin
Staphylococcus aureus32 µg/mLComparable
Salmonella typhi16 µg/mLComparable

Anti-inflammatory Activity

CompoundTarget EnzymeIC50 Value (µM)
This compoundLipoxygenase25 ± 3
Standard Drug (Ibuprofen)Cyclooxygenase15 ± 2

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study synthesized a series of sulfanyl acetamides, including this compound, and evaluated their antibacterial properties. The results indicated that this compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, supporting its potential as a therapeutic agent in treating infections .
  • Case Study on Anti-inflammatory Mechanisms :
    Another investigation focused on the anti-inflammatory mechanisms of similar compounds. It was found that compounds with sulfanyl groups demonstrated effective inhibition of pro-inflammatory cytokine production in vitro, suggesting a pathway through which this compound might exert its effects .

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